molecular formula C16H13N3O5S2 B2799226 2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896011-37-3

2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2799226
CAS RN: 896011-37-3
M. Wt: 391.42
InChI Key: UDSRABSDNLNEKL-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide, which is a significant class of amide compounds . Benzamides and their derivatives have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

In the related compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8) . An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into thiazole derivatives, such as those closely related to the compound , has demonstrated significant antimicrobial and antifungal activities. Thiazole compounds have been synthesized and evaluated for their potential against various microbial strains. These studies underline the structural adaptability of thiazole derivatives in combating microbial infections, with variations in substituents, like hydroxy, amino, and methoxy groups, significantly affecting their antimicrobial efficacy. Compounds substituted with electron-donating groups exhibited enhanced activity, showcasing the critical role of molecular modification in optimizing biological properties (Chawla, 2016).

Anticancer Properties

The structural framework similar to the compound of interest has also been explored for anticancer applications. Synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This suggests the potential of thiazole and benzamide derivatives in the development of new anticancer therapeutics (Ravinaik et al., 2021).

Supramolecular Chemistry

In the realm of materials science, thiazol-2-yl benzamide derivatives have been recognized for their gelation properties, contributing to the development of supramolecular gels. These materials have potential applications in drug delivery systems and materials engineering, where the formation of stable gels is beneficial. The study of methyl functionality and S⋯O interactions within such compounds has provided insights into the molecular basis of gelation behavior, illustrating the significance of non-covalent interactions in supramolecular assembly (Yadav & Ballabh, 2020).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-12-5-3-4-10(14(12)24-2)15(20)18-16-17-11(8-26-16)13-6-9(7-25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSRABSDNLNEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

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